molecular formula C9H13IN2O2 B2366901 ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1856057-69-6

ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2366901
CAS No.: 1856057-69-6
M. Wt: 308.119
InChI Key: BDTVVTOUWAJYJY-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-iodo-1-propyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as amino or thio derivatives.

    Oxidation: Oxidized products may include ketones or aldehydes.

    Reduction: Reduced products may include alcohols.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can play crucial roles in binding interactions and the overall bioactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-fluoro-1-propyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different binding affinities and reaction pathways .

Properties

IUPAC Name

ethyl 4-iodo-1-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVVTOUWAJYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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